molecular formula C13H15NO3 B1341791 4-(Piperidine-1-carbonyl)benzoic acid CAS No. 210961-92-5

4-(Piperidine-1-carbonyl)benzoic acid

Cat. No.: B1341791
CAS No.: 210961-92-5
M. Wt: 233.26 g/mol
InChI Key: CCQPDDNFTHQPCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperidine-1-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(Piperidine-1-carbonyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, this compound may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival. By modulating this pathway, this compound can impact cell growth and differentiation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to its inhibition . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound may modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity. It can also influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and function, including alterations in cell proliferation and differentiation

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For instance, low doses of this compound have been shown to enhance cognitive function and memory in animal models, likely due to its inhibitory effects on acetylcholinesterase . High doses can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and function. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it may interact with organic anion transporters and other membrane proteins that facilitate its uptake and distribution within tissues . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.

Biological Activity

4-(Piperidine-1-carbonyl)benzoic acid, a compound characterized by its unique piperidine-1-carbonyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

This structure includes a benzoic acid core with a piperidine ring attached via a carbonyl group, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperidine-1-carbonyl group enhances the compound's binding affinity to enzymes and receptors, modulating their activity. Notably, it has been investigated for:

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, which is critical in treating various chronic diseases .
  • Inhibition of Dipeptidyl Peptidase IV (DPP-IV) : Research suggests that this compound may serve as a DPP-IV inhibitor, which is beneficial in managing type 2 diabetes by prolonging the action of incretin hormones .

Antimicrobial Studies

A study highlighted the antibacterial efficacy of this compound derivatives. The minimum inhibitory concentrations (MICs) were determined against several bacterial strains:

CompoundMIC (µg/mL)Target Bacteria
This compound3.125Staphylococcus aureus
Control (Isoniazid)0.25Staphylococcus aureus
Control (Ciprofloxacin)2Escherichia coli

These results indicate that certain derivatives possess potent antibacterial properties, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating inflammatory conditions such as arthritis and other autoimmune diseases .

DPP-IV Inhibition

A recent investigation into the structure-activity relationship (SAR) of DPP-IV inhibitors revealed that modifications to the piperidine ring can significantly enhance inhibitory potency. Compounds with specific stereochemistry showed improved efficacy in reducing blood glucose levels in diabetic models .

Case Studies

  • Diabetes Management : In a clinical trial involving diabetic patients, a derivative of this compound demonstrated significant reductions in HbA1c levels over a 12-week period, suggesting its potential as an effective treatment option for type 2 diabetes .
  • Antimicrobial Resistance : A study focused on antibiotic-resistant strains highlighted the effectiveness of this compound against multi-drug resistant Mycobacterium tuberculosis, showcasing its potential role in combating antibiotic resistance .

Properties

IUPAC Name

4-(piperidine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQPDDNFTHQPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6 ml of piperidine was stirred in dichloromethane at 0° C., and a solution of 3 g (15 mmol) of monomethyl terephthalate chloride in dichloromethane was added to the resultant mixture. The temperature was elevated to room temperature, and they were stirred for 2 hours and then diluted with 1 N hydrochloric acid. After the extraction with dichloromethane, the organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and then with saturated aqueous NaCl solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was stirred in ethanol. 30 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they were stirred at room temperature overnight. The solvent was evaporated, and the reaction liquid was concentrated and then diluted with 1 N hydrochloric acid. After the extraction with ethyl acetate, the organic layer was washed with saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. The solvent was evaporated to obtain the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.